2-[(4-Fluorobenzyl)oxy]benzoic acid
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Overview
Description
2-[(4-Fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)oxy]benzoic acid typically involves the reaction of 4-fluorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable dehydrating agent. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product.
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Esterification
Reagents: 4-fluorobenzyl alcohol, 2-hydroxybenzoic acid, dehydrating agent (e.g., sulfuric acid or dicyclohexylcarbodiimide).
Conditions: The reaction mixture is heated under reflux for several hours.
Product: this compound ester.
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Hydrolysis
Reagents: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Conditions: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or neutral medium.
Products: Oxidized derivatives of this compound.
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Reduction: : The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in an inert atmosphere.
Products: Reduced derivatives of this compound.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Nucleophiles or electrophiles such as halides, amines, or alkylating agents.
Conditions: Varies depending on the type of substitution reaction.
Products: Substituted derivatives of this compound.
Scientific Research Applications
2-[(4-Fluorobenzyl)oxy]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the materials.
Biological Research: The compound and its derivatives can be used as probes or ligands in biological assays. They can help in studying the interactions between biomolecules and small molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)oxy]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The fluorine atom in the 4-fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target.
Molecular Targets: Enzymes, receptors, ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
2-[(4-Fluorobenzyl)oxy]benzoic acid can be compared with other similar compounds, such as:
2-[(4-Chlorobenzyl)oxy]benzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.
2-[(4-Methylbenzyl)oxy]benzoic acid: Similar structure but with a methyl group instead of a fluorine atom. The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
2-[(4-Bromobenzyl)oxy]benzoic acid: Similar structure but with a bromine atom instead of a fluorine atom. The presence of bromine can affect the compound’s reactivity and biological activity.
Each of these compounds has unique properties and applications, making this compound a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYHWZTZZNBDMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368246 |
Source
|
Record name | 2-[(4-fluorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396-11-2 |
Source
|
Record name | 2-[(4-fluorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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